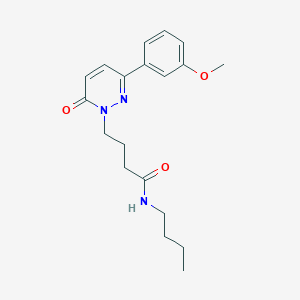

N-butyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

N-butyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a pyridazinone derivative characterized by a 3-methoxyphenyl substituent on the pyridazinone ring and a butanamide side chain. Pyridazinones are heterocyclic compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Properties

IUPAC Name |

N-butyl-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-3-4-12-20-18(23)9-6-13-22-19(24)11-10-17(21-22)15-7-5-8-16(14-15)25-2/h5,7-8,10-11,14H,3-4,6,9,12-13H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMVZZSKVLNMBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCCN1C(=O)C=CC(=N1)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxy-substituted benzene ring is reacted with the pyridazinone intermediate.

Attachment of the Butanamide Chain: The butanamide chain can be attached through amide bond formation, typically using coupling reagents such as carbodiimides (e.g., DCC) or activating agents like EDCI in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-butyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-butyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Modulating Receptors: Interacting with cell surface or intracellular receptors to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications on the Pyridazinone Ring

The pyridazinone core is a common scaffold in medicinal chemistry. Key analogs include:

(a) Benzyloxy-Substituted Pyridazinones (5a-c)

These derivatives feature benzyloxy groups at the 3-position of the pyridazinone ring. For example:

- 5a : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide

- 5b : 4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (nitro group)

- 5c: 4-(3-((4-Cyanobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (cyano group)

Comparison :

- Benzyloxy derivatives (5a-c) exhibit higher molecular weights (e.g., 5b: C₁₇H₁₄N₄O₆S, MW 425.05 g/mol) compared to the target compound’s simpler side chain, which may affect pharmacokinetics .

(b) Antipyrine/Pyridazinone Hybrids (6i, 6j, 6k)

These hybrids combine pyridazinone with antipyrine (a pyrazolone derivative). Examples:

- 6i : 3-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide

- 6j : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

- 6k : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide

Comparison :

- The antipyrine moiety in these hybrids introduces additional hydrogen-bonding sites, which may enhance target binding compared to the target compound’s butanamide chain.

(c) Acetamidophenyl-Substituted Analog (CAS 953182-15-5)

N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide features a 3-acetamidophenyl group and a butanamide chain.

Comparison :

Physicochemical Properties

Research Implications

While the target compound’s bioactivity remains uncharacterized in the provided evidence, structural comparisons suggest:

- The 3-methoxyphenyl group may confer antioxidant or anti-inflammatory properties, as seen in related methoxy-substituted heterocycles.

- The N-butyl chain could prolong half-life via increased lipophilicity, a trait exploited in prodrug design.

Further studies should prioritize solubility assays, receptor-binding experiments, and comparative pharmacokinetic profiling against these analogs.

Biological Activity

N-butyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : Approximately 345.42 g/mol

- Structural Features : It contains a butanamide moiety, a methoxyphenyl group, and a pyridazinone core, which are critical for its biological activity.

Research indicates that this compound exhibits significant biological activity by inhibiting osteoclast differentiation. This inhibition is crucial for regulating bone metabolism and has implications for treating conditions such as osteoporosis. The proposed mechanisms include:

- Modulation of CD47 Expression : This may alter the signaling pathways involved in osteoclast formation.

- Inhibition of Cathepsin K Activity : Cathepsin K is essential for osteoclast function, and its inhibition can lead to reduced bone resorption.

Biological Activity Findings

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Effect Observed | Mechanism |

|---|---|---|

| Osteoclast Differentiation Inhibition | Significant reduction in multinucleated tartrate-resistant acid phosphatase-positive cells | Modulation of CD47 and cathepsin K activity |

These findings suggest that the compound's ability to inhibit osteoclast differentiation could be leveraged in therapeutic contexts, particularly for diseases characterized by excessive bone resorption.

Case Studies and Research Findings

-

Study on Osteoclast Differentiation :

- A study demonstrated that treatment with this compound significantly reduced the formation of osteoclasts in vitro. The results indicated a decrease in markers associated with osteoclast maturation, suggesting that this compound may serve as a potential therapeutic agent against osteoporosis .

-

Potential for Drug Development :

- Given its unique structure and mechanism of action, this compound is being explored as a lead compound in drug development targeting bone metabolism disorders. The ability to modulate key pathways involved in osteoclast differentiation positions it as a candidate for further pharmacological studies .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Butanamide with methoxyphenyl | Inhibits osteoclast differentiation |

| N-cyclopentyl... | Cyclopentyl instead of butyl | Potentially similar effects |

| N-sec-butyl... | Sec-butyl group | Variations in solubility |

This comparative analysis highlights the unique aspects of this compound, particularly its specific structural components that contribute to its distinct biological activities.

Q & A

Basic: How can the multi-step synthesis of N-butyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide be optimized for improved yield and purity?

Methodological Answer:

Synthesis of pyridazinone derivatives typically involves condensation reactions, nucleophilic substitutions, and amide couplings. Key steps include:

- Pyridazinone Core Formation : Use K₂CO₃ in methanol under reflux for cyclization (yields ~46% as in ).

- Amide Coupling : Optimize with acetic anhydride or acetyl chloride in dichloromethane (DCM) at 0°C to minimize side reactions ().

- Purification : Employ gradient elution (e.g., DCM-MeOH 0%–4%) for chromatographic separation ().

Critical parameters include temperature control, solvent polarity, and catalyst selection (e.g., palladium for cross-coupling; ). Contradictions in yields (e.g., 10% vs. 99.9% in ) highlight the need for tailored reagent stoichiometry and reaction time.

Basic: What advanced spectroscopic techniques are recommended for structural confirmation of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the butanamide chain (δ ~2.3–2.5 ppm for CH₂ groups) and 3-methoxyphenyl protons (δ ~6.8–7.4 ppm; ).

- IR Spectroscopy : Confirm C=O stretches (~1660–1680 cm⁻¹ for pyridazinone and amide; ).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS [M+H]+ as in ).

- X-ray Crystallography : Resolve stereochemistry if crystalline forms are obtainable ().

Advanced: How should experimental designs evaluate the anti-inflammatory potential of this compound?

Methodological Answer:

- In Vitro Assays : Measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) in LPS-stimulated macrophages ().

- Enzyme Inhibition : Test COX-2 and 5-LOX activity via fluorometric assays (IC₅₀ comparisons; ).

- In Vivo Models : Use carrageenan-induced paw edema in rodents, monitoring dose-dependent reduction in swelling ().

- SAR Analysis : Compare with analogs (e.g., bromophenyl vs. methoxyphenyl substituents; ) to identify critical functional groups.

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of substituents on the pyridazinone core?

Methodological Answer:

- Systematic Substituent Variation : Synthesize derivatives with halogen (Cl, Br), methoxy, or morpholine groups at the 3-position ().

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like PDE4 or cathepsin K ().

- Biological Profiling : Correlate substituent lipophilicity (calculated via ClogP) with cellular permeability and IC₅₀ values ().

Basic: What experimental approaches assess the compound’s chemical stability under physiological conditions?

Methodological Answer:

- Thermal Analysis : Use DSC/TGA to determine melting points and decomposition temperatures ().

- pH Stability Studies : Incubate in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC over 24–72 hours ().

- Light Sensitivity : Expose to UV-Vis light and quantify photodegradation products ().

Advanced: Which in vitro models are suitable for ADME (absorption, distribution, metabolism, excretion) studies?

Methodological Answer:

- Caco-2 Monolayers : Assess intestinal permeability (Papp values; ).

- Microsomal Stability : Use liver microsomes (human/rat) to measure metabolic half-life (t₁/₂; ).

- Plasma Protein Binding : Equilibrium dialysis to determine free fraction (e.g., >90% binding suggests limited bioavailability; ).

Advanced: How can researchers resolve contradictions in reported bioactivities of pyridazinone analogs?

Methodological Answer:

- Standardized Assays : Replicate studies under uniform conditions (e.g., cell lines, incubation times; vs. 10).

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for differences in assay sensitivity (e.g., fluorogenic vs. colorimetric substrates; ).

- Crystallographic Data : Validate target engagement if conflicting mechanisms (e.g., PDE4 vs. cathepsin K inhibition; ) are reported.

Advanced: What methodologies identify biological targets for this compound?

Methodological Answer:

- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates ().

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect off-target effects ().

- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., NF-κB or MAPK; ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.